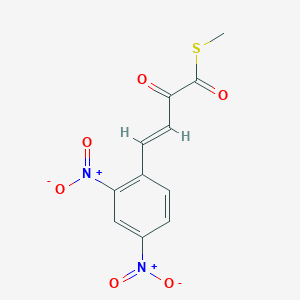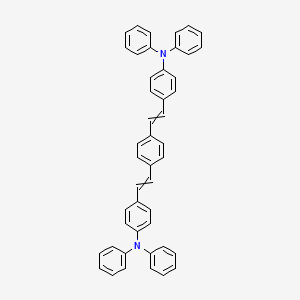
DSA-Ph
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
DSA-Ph can be prepared through physical vapor deposition (PVD) on silicon substrates. The bulk orientation of the this compound layer can be controlled by varying deposition conditions . This method allows for the preparation of nonequilibrium thin films with birefringent optical properties .
Analyse Des Réactions Chimiques
DSA-Ph undergoes various chemical reactions, including oxidation and oxidative coupling. For instance, dopamine sulfamic acid-functionalized magnetic Fe3O4 nanoparticles (DSA@MNPs) can be used as a catalyst for the oxidation of sulfides to sulfoxides and the oxidative coupling of thiols to disulfides using hydrogen peroxide as a green oxidant . The major products formed from these reactions are sulfoxides and disulfides .
Applications De Recherche Scientifique
DSA-Ph has a wide range of scientific research applications. It is used in the development of high-efficiency blue OLEDs. For example, a study demonstrated that using NPBX with 3% this compound doped as the emitting layer, BCP or TAZ as a hole blocking layer, and Alq3 or Bphen as an electron transport layer resulted in high-efficiency blue OLEDs . Additionally, this compound is employed in the preparation of organic glasses with preferred molecular orientation, which is crucial for the performance of organic electronic devices .
Mécanisme D'action
The mechanism of action of DSA-Ph involves its role as an emitter in OLEDs. It functions by trapping and transporting holes, which leads to efficient electroluminescence. The molecular packing of this compound in glassy films is controlled by the substrate temperature during PVD, which influences its anisotropic scattering peaks .
Comparaison Avec Des Composés Similaires
DSA-Ph is compared with other blue-emitting compounds such as spiro[benzotetraphene-fluorene] derivatives and donor–acceptor-type pyrene-based emitters. These compounds also exhibit strong near ultraviolet emission and good thermal stability, making them suitable for use in OLEDs . this compound is unique in its ability to achieve high electroluminescence efficiency and low turn-on voltage .
Propriétés
IUPAC Name |
N,N-diphenyl-4-[2-[4-[2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl]ethenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H36N2/c1-5-13-41(14-6-1)47(42-15-7-2-8-16-42)45-33-29-39(30-34-45)27-25-37-21-23-38(24-22-37)26-28-40-31-35-46(36-32-40)48(43-17-9-3-10-18-43)44-19-11-4-12-20-44/h1-36H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFSYSWBTGIEQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C=CC5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H36N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
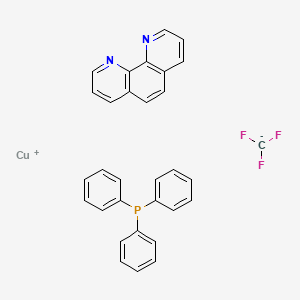
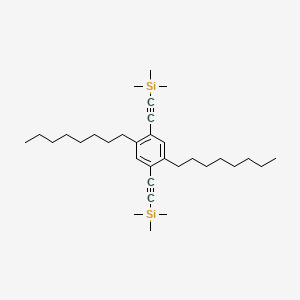
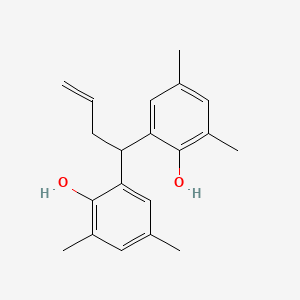
![4-Chloro-6-[(naphthalen-1-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12518389.png)

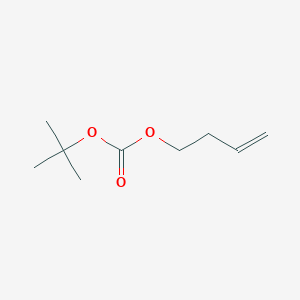
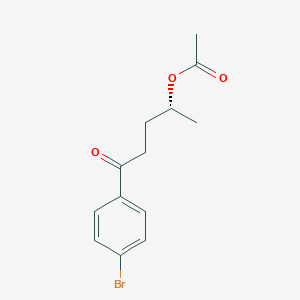

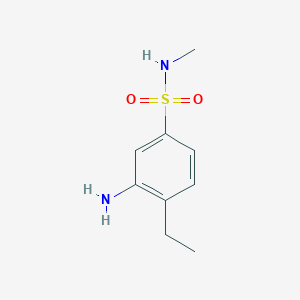
![4-[1-benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]phenol](/img/structure/B12518430.png)

![1H-Pyrrolo[2,3-b]pyridine, 1-[(3-chlorophenyl)sulfonyl]-4-(1-piperazinyl)-](/img/structure/B12518439.png)
![2-Chloro-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12518444.png)
